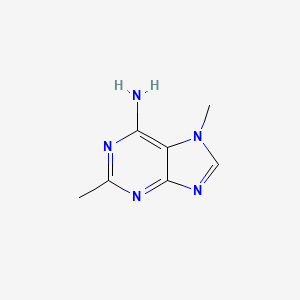

2,7-二甲基-7H-嘌呤-6-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2,7-dimethyl-7H-purin-6-amine analogs involves a series of steps including N-methylation of known 6-chloropurines followed by chlorine displacement. This process has been explored in depth to create various substituted N-methoxy-9-methyl-9H-purin-6-amines, demonstrating the versatility and complexity of synthesizing substituted purines (Roggen & Gundersen, 2008).

Molecular Structure Analysis

The molecular structure and tautomerism of substituted N-methoxy-9-methyl-9H-purin-6-amines have been thoroughly analyzed through Density Functional Theory (DFT) calculations and X-ray diffraction techniques. These studies help in understanding the tautomeric equilibria, which is crucial for predicting the reactivity and interactions of these compounds (Gundersen et al., 2011).

Chemical Reactions and Properties

Various chemical reactions involving 2,7-dimethyl-7H-purin-6-amine analogs have been explored. For instance, the reactivity of N-methoxy-9-methyl-9H-purin-6-amines towards alkylation has been studied, showing that the introduction of different substituents at specific positions significantly affects their reactivity and the outcome of chemical reactions (Roggen et al., 2011).

科学研究应用

噻吗啉异构平衡和结构分析

Gundersen等人(2011年)对N-甲氧基-9-甲基-9H-嘌呤-6-胺进行了密度泛函理论计算,这与2,7-二甲基-7H-嘌呤-6-胺密切相关,研究了它们的互变异构形式以及与二甲基亚砜(DMSO)的相互作用。他们的研究提供了关于互变异构比和反应性的见解,特别关注氢键和溶剂效应 (Gundersen et al., 2011)。

通过嘌呤导向基进行C-H官能化

Kim等人(2014年)探索了嘌呤基导向的Rh催化的6-芳基嘌呤的C-H官能化,其中嘌呤基导向了C-H键活化。这项研究对理解涉及嘌呤衍生物的官能化过程至关重要,其中可能包括2,7-二甲基-7H-嘌呤-6-胺 (Kim et al., 2014)。

合成和反应性研究

Roggen等人(2008年)对N-甲氧基-9-甲基-9H-嘌呤-6-胺进行了合成和反应性研究,研究了它们的氨基/亚胺互变异构比和N-7烷基化反应性。这类研究对于理解嘌呤衍生物的化学行为和潜在应用至关重要,包括2,7-二甲基-7H-嘌呤-6-胺 (Roggen et al., 2008)。

嘌呤化合物的抗菌评价

Govori(2017年)合成并评估了含有嘌呤基的三唑化合物的抗菌性能,展示了嘌呤衍生物在开发新的抗菌剂方面的潜力。这可能延伸到对2,7-二甲基-7H-嘌呤-6-胺的研究 (Govori, 2017)。

合成嘌呤衍生物用于抗肿瘤效果

Moharram和Osman(1989年)探索了嘌呤衍生物的合成及其抗肿瘤效果。这对于理解嘌呤结构的修改,如2,7-二甲基-7H-嘌呤-6-胺,如何影响它们在癌症治疗中的潜在用途至关重要 (Moharram & Osman, 1989)。

属性

IUPAC Name |

2,7-dimethylpurin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c1-4-10-6(8)5-7(11-4)9-3-12(5)2/h3H,1-2H3,(H2,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONGDUHEIFTQNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2C(=N1)N=CN2C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

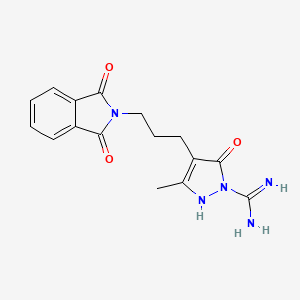

![N-(1-cyanocyclopentyl)-2-({[3-methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amino)acetamide](/img/structure/B2486949.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2486950.png)

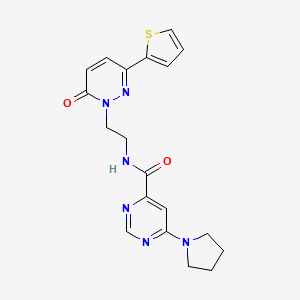

![2-[(1-{[4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidin-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2486952.png)

![4-Iodo-2-[(4-isopropylanilino)methyl]-6-methoxybenzenol](/img/structure/B2486956.png)

![N-[[4-(1,3-Benzodioxol-5-yl)oxan-4-yl]methyl]-2-chloropropanamide](/img/structure/B2486957.png)

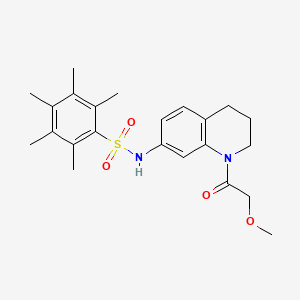

![2-Cyclopropyl-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2486958.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2486961.png)

![5-bromo-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2486966.png)

![2-[1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2486969.png)